1-Chloroanthraquinone

Description

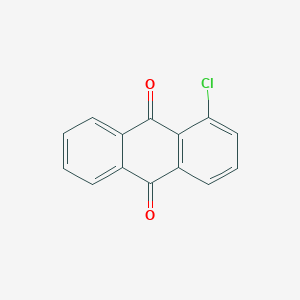

Structure

3D Structure

Properties

IUPAC Name |

1-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCJQSFSGAZAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052571 | |

| Record name | 1-Chloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | 1-Chloroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000087 [mmHg] | |

| Record name | 1-Chloroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES FROM TOLUENE OR ALCOHOL | |

CAS No. |

82-44-0, 26264-07-3 | |

| Record name | 1-Chloroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S5SQV15V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

162 °C | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroanthraquinone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloroanthraquinone, a pivotal chemical intermediate in the synthesis of dyes, pigments, and potentially therapeutic compounds. This document details its chemical structure, physicochemical properties, established synthesis protocols, and significant applications, with a focus on its role in complex organic synthesis. Included are detailed experimental procedures and a visual representation of a key synthetic pathway, designed to be a valuable resource for professionals in chemical research and development.

Introduction

1-Chloroanthraquinone is a chlorinated derivative of anthraquinone (B42736), a polycyclic aromatic hydrocarbon. Its chemical structure, featuring a reactive chlorine atom on the anthraquinone core, makes it a versatile building block in organic synthesis. The anthraquinone scaffold itself is of significant interest in medicinal chemistry, with many of its derivatives exhibiting a range of biological activities, including anticancer properties. This guide will delve into the essential technical aspects of 1-Chloroanthraquinone, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Chemical Structure and Identification

1-Chloroanthraquinone is systematically named 1-chloroanthracene-9,10-dione. The structure consists of an anthracene (B1667546) core with two ketone groups at positions 9 and 10, and a single chlorine atom substituted at the C1 position.

CAS Number: 82-44-0[1]

Molecular Formula: C₁₄H₇ClO₂[2]

Molecular Weight: 242.66 g/mol [2]

Chemical Structure:

References

An In-depth Technical Guide to 1-Chloroanthraquinone: Chemical Properties and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroanthraquinone is a chlorinated derivative of anthraquinone (B42736) that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds, most notably vat dyes and pigments.[1][2] Its reactivity, primarily centered around the displacement of the chloro group, allows for the introduction of various functionalities, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties of 1-chloroanthraquinone, detailed experimental protocols for its key reactions, and a visual representation of its synthetic transformations.

Chemical and Physical Properties

1-Chloroanthraquinone is a yellow crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₇ClO₂ | [4][5][6] |

| Molecular Weight | 242.66 g/mol | [4][5][6] |

| CAS Number | 82-44-0 | [2][4] |

| Appearance | Light yellow to yellow powder or chunks | [1][3] |

| Melting Point | 159-160 °C | [1][7] |

| Boiling Point | 345.65 °C (rough estimate) | [1] |

| Solubility | Soluble in hot toluene, dimethyl sulfoxide (B87167) (DMSO), acetone, and ethanol.[1][3][8] Insoluble in water.[3] | [1][3][8] |

| Purity | Min. 98.0% (GC) |

Chemical Reactions and Experimental Protocols

The chemistry of 1-chloroanthraquinone is dominated by nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by various nucleophiles. The presence of the electron-withdrawing carbonyl groups activates the aromatic ring towards such attacks.[3][9]

Nucleophilic Aromatic Substitution (SNAᵣ)

The chlorine atom at the 1-position is susceptible to substitution by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is the foundation for its use in the synthesis of numerous anthraquinone derivatives.

The reaction of 1-chloroanthraquinone with ammonia (B1221849) or primary/secondary amines is a common method to produce 1-aminoanthraquinone (B167232) and its derivatives, which are important intermediates for dyes.[4][10]

Experimental Protocol: Synthesis of 1-Methylaminoanthraquinone

This protocol is adapted from a procedure for the synthesis of 1-methylaminoanthraquinone from α-chloroanthraquinone.[11]

-

Materials:

-

1-Chloroanthraquinone (433 g, 1.79 moles)

-

Pyridine (1.5 L)

-

25% aqueous methylamine (B109427) solution (600 mL)

-

Copper salt (e.g., copper(II) sulfate) (2.5 g)

-

Dilute (2%) hydrochloric acid

-

-

Procedure:

-

In a suitable reaction vessel, combine 1-chloroanthraquinone, pyridine, 25% aqueous methylamine solution, and the copper salt catalyst.

-

Heat the reaction mixture, for example, in an autoclave for 12 hours at 130-135 °C.

-

After cooling, the product is isolated.

-

The crude product is washed with dilute (2%) hydrochloric acid.

-

The resulting 1-methylaminoanthraquinone is then dried. The expected yield is in the range of 90-95%.[11]

-

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[12] 1-Chloroanthraquinone can undergo Ullmann-type reactions to form C-N, C-O, and C-S bonds. For instance, its condensation with aniline (B41778) in the presence of a copper catalyst yields 1-anilinoanthraquinone.[5][13]

Experimental Protocol: Ullmann Condensation with Aniline

This is a general representation of the conditions often employed in Ullmann condensations.

-

Materials:

-

1-Chloroanthraquinone

-

Aniline

-

Anhydrous potassium carbonate

-

Copper catalyst (e.g., copper powder, copper(I) iodide)

-

High-boiling solvent (e.g., nitrobenzene, N-methylpyrrolidone)

-

-

Procedure:

-

To a reaction flask, add 1-chloroanthraquinone, a molar excess of aniline, anhydrous potassium carbonate, and a catalytic amount of a copper salt.

-

Add a high-boiling solvent to the mixture.

-

Heat the reaction mixture to a high temperature (often >180 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is worked up by adding a dilute acid to neutralize the excess base and aniline.

-

The product, 1-anilinoanthraquinone, is then isolated by filtration and purified by crystallization.

-

Synthesis of Vat Dyes

1-Chloroanthraquinone is a key precursor in the manufacture of anthraquinone-based vat dyes, such as C.I. Vat Brown 1.[1][8] These syntheses often involve multi-step sequences including condensation reactions.

Conceptual Workflow: Synthesis of an Indanthrene-type Dye

This represents a simplified, conceptual workflow for the synthesis of a complex vat dye starting from 1-chloroanthraquinone.

Caption: Conceptual workflow for the synthesis of a vat dye.

Key Reactions of 1-Chloroanthraquinone

The following diagram illustrates the central role of 1-chloroanthraquinone in the synthesis of various functionalized anthraquinone derivatives through nucleophilic substitution.

Caption: Key nucleophilic substitution reactions of 1-chloroanthraquinone.

Applications in Drug Development

While primarily known as a dye intermediate, 1-chloroanthraquinone and its derivatives have been explored for their potential biological activities. Anthraquinone-based compounds are known to intercalate with DNA and can exhibit anticancer properties.[1] 1-Chloroanthraquinone has been used to characterize anthraquinone intercalators as carrier molecules for second-generation platinum anticancer drugs.[1][14] Further research into the synthesis of novel derivatives from 1-chloroanthraquinone could lead to the development of new therapeutic agents.

Safety Information

1-Chloroanthraquinone is an eye irritant.[1] When heated to decomposition, it emits very toxic fumes of chlorine and nitrogen oxides.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. 1-Chloro anthraquinone | 82-44-0 [chemicalbook.com]

- 2. paragonind.com [paragonind.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 5. New intermediates and dyestuffs for synthetic fibres. Part V. By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. GSRS [precision.fda.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. static.fibre2fashion.com [static.fibre2fashion.com]

- 9. vaia.com [vaia.com]

- 10. EP0499450A1 - Synthesis of 1-aminoanthraquinone - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. New intermediates and dyestuffs for synthetic fibres. Part V. By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline | Semantic Scholar [semanticscholar.org]

- 14. jnfuturechemical.com [jnfuturechemical.com]

An In-depth Technical Guide to the Synthesis of 1-Chloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 1-chloroanthraquinone, a crucial intermediate in the manufacturing of dyes, pigments, and specialty chemicals.[1][2] The document details various synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Synthesis from Potassium Anthraquinone-α-sulfonate

One of the most well-documented and high-yielding methods for preparing 1-chloroanthraquinone (also known as α-chloroanthraquinone) is through the chlorination of potassium anthraquinone-α-sulfonate. This process involves the replacement of the sulfonate group with a chlorine atom.[3]

Reaction Mechanism

The synthesis proceeds by heating a solution of potassium anthraquinone-α-sulfonate with a chlorinating agent, typically generated in situ from sodium chlorate (B79027) and concentrated hydrochloric acid. The strong acid protonates the sulfonate group, making it a better leaving group. The chlorate and hydrochloric acid react to produce chlorine, which then substitutes the sulfonate group on the anthraquinone (B42736) ring.

Experimental Protocol

The following procedure is adapted from Organic Syntheses.[3]

-

Apparatus Setup : A 2-liter, three-necked flask is equipped with an efficient mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reaction Mixture : To the flask, add 15.0 g (0.061 mole) of potassium anthraquinone-α-sulfonate, 500 cc of water, and 85 cc (1 mole) of concentrated hydrochloric acid.

-

Addition of Oxidant : Heat the solution to a boil while stirring. A solution of 20 g (0.19 mole) of sodium chlorate in 100 cc of water is added dropwise from the funnel over a period of three hours. The rate of addition and boiling should be controlled to prevent the loss of chlorinating gases.[3]

-

Reaction Completion : After the addition is complete, the mixture is refluxed slowly for an additional hour.

-

Isolation and Purification : The precipitated 1-chloroanthraquinone is collected by suction filtration and washed with hot water until the filtrate is acid-free (approximately 350 cc).

-

Drying and Characterization : The product is dried in a vacuum at 100°C. The bright yellow product can be further purified by crystallization from n-butyl alcohol or toluene.[3]

Quantitative Data

| Parameter | Value | Reference |

| Initial Yield | 14.6–14.7 g (97–98%) | [3] |

| Melting Point (crude) | 158–160°C | [3] |

| Yield (after crystallization) | 13.4 g | [3] |

| Melting Point (purified) | 161–162°C | [3] |

| Melting Point (highly pure) | 162.5°C | [3] |

Experimental Workflow Visualization

References

Spectroscopic Profile of 1-Chloroanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloroanthraquinone, a significant compound in medicinal chemistry and dye synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below is a summary of the available ¹H and ¹³C NMR data for 1-Chloroanthraquinone.

Data Presentation

¹H NMR Spectrum: A definitive tabulated list of proton chemical shifts and coupling constants for 1-Chloroanthraquinone is not readily available in public databases. However, the ¹H NMR spectrum displays a complex multiplet pattern in the aromatic region, consistent with the seven protons of the anthraquinone (B42736) core.

¹³C NMR Spectrum: Detailed, publicly accessible tabulated data for the ¹³C NMR chemical shifts of 1-Chloroanthraquinone are limited. The spectrum is expected to show 14 distinct signals corresponding to each carbon atom in the molecule, with the carbonyl carbons appearing significantly downfield.

| Data Type | Description |

| ¹H NMR | Aromatic protons resonate in a complex multiplet pattern. |

| ¹³C NMR | Expected to show 14 signals for the carbon skeleton. |

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a solid organic compound like 1-Chloroanthraquinone.

-

Sample Preparation:

-

Dissolve 5-25 mg of 1-Chloroanthraquinone in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a glass wool plug into a clean NMR tube.

-

For ¹³C NMR, a more concentrated solution is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Before data acquisition, the instrument is calibrated. This involves locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to ensure homogeneity.

-

For a standard ¹H NMR experiment, a simple one-pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

The experimental FT-IR vibrational frequencies for 1-Chloroanthraquinone are presented below.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3079 | Very Strong | C-H Asymmetric Stretching |

| 1672 | - | C=O Stretching |

| 1568 | Very Strong | C-C Stretching |

| 1427 | Medium | C-C Stretching |

| 1314 | - | C-C Stretching |

| 1260 | - | C-C Stretching |

| 1233 | - | C-C Stretching |

| 1164 | Very Weak | C-H In-plane Bending |

| 1130 | - | C-C Stretching |

| 961 | Medium | C-O In-plane Bending |

| 748 | Weak | C-O Stretching |

| 695 | Very Strong | C-O In-plane Bending |

| 643 | - | C-O In-plane Bending |

| 617 | Weak | C-O In-plane Bending |

Note: Some intensity values were not specified in the source material.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 1-Chloroanthraquinone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder to minimize light scattering.

-

-

Pellet Formation:

-

Place the powdered mixture into a pellet-forming die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet. A vacuum can be applied to the die to remove trapped air and moisture.

-

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Data Presentation

The UV-visible absorption spectrum of 1-Chloroanthraquinone, recorded in ethanol, shows an n–π* electronic transition.[1] Generally, anthraquinone derivatives exhibit π → π* absorption bands in the 220–350 nm range and a weaker n → π* absorption band at longer wavelengths, typically around 400 nm.[2]

| Transition Type | Typical Wavelength Range (nm) |

| π → π | 220 - 350 |

| n → π | ~ 400 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 1-Chloroanthraquinone of a known concentration in a UV-transparent solvent, such as ethanol.

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the blank and sample cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline correction with the blank.

-

Scan the sample across the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

-

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 1-Chloroanthraquinone.

Caption: Workflow for Spectroscopic Analysis of 1-Chloroanthraquinone.

References

- 1. Spectroscopic Characterization, Quantum Chemical and Molecular Docking Studies on 1-Chloroanthraquinone: A Novel Oral Squamous Cell Carcinoma Drug: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-Chloroanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloroanthraquinone in a range of organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including the synthesis of dyes and pigments, and as an intermediate in the development of pharmaceutical compounds. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and provides visualizations to illustrate key experimental workflows.

Core Data Presentation: Solubility of 1-Chloroanthraquinone

The solubility of 1-chloroanthraquinone has been experimentally determined in a variety of organic solvents. The following table summarizes the mole fraction solubility of 1-chloroanthraquinone at 298.15 K (25 °C). This data is crucial for solvent selection in synthesis, purification, and formulation processes.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Hexane | 298.15 | 0.000178 |

| Heptane | 298.15 | 0.000240 |

| Cyclohexane | 298.15 | 0.000447 |

| Toluene | 298.15 | 0.00549 |

| Methanol | 298.15 | 0.000288 |

| Ethanol | 298.15 | 0.000468 |

| 1-Propanol | 298.15 | 0.000631 |

| 1-Butanol | 298.15 | 0.000832 |

| 1-Octanol | 298.15 | 0.00155 |

| Acetone | 298.15 | 0.00617 |

| Ethyl Acetate | 298.15 | 0.00646 |

| Acetonitrile | 298.15 | 0.00331 |

| Dimethyl Sulfoxide (DMSO) | 298.15 | 0.0120 |

| Diethyl Ether | 298.15 | 0.00234 |

| Tetrahydrofuran (THF) | 298.15 | 0.0112 |

Note: The above data is based on experimental measurements reported in the scientific literature.

Experimental Protocols: Determination of Solubility

The quantitative determination of the solubility of a solid compound like 1-chloroanthraquinone in an organic solvent is a fundamental experimental procedure. A commonly employed and reliable technique is the isothermal saturation or gravimetric method.

Principle of the Isothermal Saturation Method

The principle behind this method is to create a saturated solution of the solute (1-chloroanthraquinone) in the solvent of interest at a constant temperature. By accurately measuring the mass of the solute dissolved in a known mass of the solvent, the solubility can be determined.

Materials and Apparatus

-

Solute: High-purity 1-chloroanthraquinone

-

Solvents: High-purity organic solvents

-

Equipment:

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath or shaker with temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Oven for drying

-

Step-by-Step Experimental Procedure

-

Sample Preparation: An excess amount of solid 1-chloroanthraquinone is added to a known volume or mass of the organic solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature is maintained at the desired value, for instance, 298.15 K.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The sample is immediately filtered through a syringe filter to remove any suspended solid particles.

-

Gravimetric Analysis: A known mass of the filtered saturated solution is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container, typically in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, until a constant weight of the dried solute is achieved.

-

Calculation of Solubility: The mass of the dissolved 1-chloroanthraquinone and the mass of the solvent in the sample are determined. The mole fraction solubility is then calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

x is the mole fraction solubility

-

m_solute is the mass of the dissolved 1-chloroanthraquinone

-

M_solute is the molar mass of 1-chloroanthraquinone (242.66 g/mol )

-

m_solvent is the mass of the solvent

-

M_solvent is the molar mass of the solvent

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of 1-chloroanthraquinone using the isothermal saturation method.

Caption: Workflow for determining the solubility of 1-chloroanthraquinone.

Logical Relationship of Solubility Determination Steps

This diagram illustrates the core logical progression from preparing the sample to the final calculation of solubility.

Caption: Logical flow of the solubility determination process.

Unraveling the Solid State: A Technical Guide to the Structural Analysis of 1-Chloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-chloroanthraquinone, a key intermediate in the synthesis of dyes and pigments. While a definitive, publicly available single-crystal X-ray diffraction study for 1-chloroanthraquinone is not currently available, this document outlines the expected methodologies, data presentation, and theoretical considerations for such an analysis. It serves as a foundational resource for researchers undertaking the crystallographic study of this and related anthraquinone (B42736) derivatives.

Introduction to 1-Chloroanthraquinone

1-Chloroanthraquinone (C₁₄H₇ClO₂) is a chlorinated derivative of anthraquinone.[1] It typically appears as a yellow crystalline powder and serves as a vital precursor in the manufacturing of various colorants, including vat dyes.[2] Understanding its solid-state structure is crucial for controlling its reactivity, solubility, and ultimately, the properties of the final products in various applications, including potential pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-chloroanthraquinone is presented in the table below. This data is essential for designing crystallization experiments and for the preliminary characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₇ClO₂ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| Melting Point | 159-160 °C | [3][4] |

| Appearance | Yellow crystalline powder | [2] |

| CAS Number | 82-44-0 | [1] |

Hypothetical Crystal Structure Analysis

While specific experimental data is not publicly available, a typical single-crystal X-ray diffraction analysis would yield the following crystallographic parameters. The table below is populated with placeholder data to illustrate the expected format for presenting such results.

| Crystallographic Parameter | Expected Data |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 12.2 |

| c (Å) | e.g., 9.8 |

| α (°) | 90 |

| β (°) | e.g., 105.3 |

| γ (°) | 90 |

| Volume (ų) | e.g., 980.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | e.g., 1.64 |

| Absorption Coefficient (mm⁻¹) | e.g., 0.35 |

| F(000) | e.g., 496 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and data collection and analysis.

Synthesis and Crystallization

The synthesis of 1-chloroanthraquinone can be achieved through various methods, including the chlorination of anthraquinone-1-sulfonic acid. For the purpose of single-crystal X-ray diffraction, high-purity material is essential.

Protocol for Recrystallization for Single Crystal Growth:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which 1-chloroanthraquinone has moderate solubility. Common solvents for anthraquinone derivatives include toluene, xylene, or acetic acid.

-

Dissolution: The purified 1-chloroanthraquinone powder is dissolved in the chosen solvent at an elevated temperature to achieve saturation.

-

Slow Cooling: The saturated solution is allowed to cool slowly and undisturbed over several days. Slow cooling is critical to allow for the formation of large, well-ordered single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

Protocol for Data Collection:

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame exposed to the X-ray beam for a set amount of time. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique structure factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps involved in a typical crystal structure analysis.

Caption: Experimental workflow for crystal structure determination.

Caption: Data processing and structure refinement logical flow.

References

Quantum chemical studies of 1-Chloroanthraquinone

An In-depth Technical Guide to the Quantum Chemical Studies of 1-Chloroanthraquinone

Introduction

1-Chloroanthraquinone (CAQ) is an aromatic organic compound and a derivative of anthraquinone (B42736).[1] Like many anthraquinone derivatives, it is recognized for its pharmacological and potential anticancer properties.[2][3] At room temperature, it exists as a yellow to pale green crystalline solid.[4] Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the molecular structure, vibrational properties, and electronic behavior of such compounds.[2] These theoretical investigations provide insights that complement experimental data, aiding in the elucidation of molecular reactivity and potential applications in fields like materials science and drug development.[5]

This technical guide provides a comprehensive overview of the quantum chemical studies performed on 1-Chloroanthraquinone, summarizing key findings from computational and experimental analyses. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this molecule's physicochemical properties.

Methodology: A Hybrid Computational and Experimental Approach

A combined theoretical and experimental approach is employed to thoroughly characterize 1-Chloroanthraquinone.[2][3] Computational modeling provides a molecular-level understanding, while spectroscopic experiments validate the theoretical findings.

Computational Protocol

The primary computational method used for studying CAQ is Density Functional Theory (DFT), known for its accuracy in analyzing molecular properties of polyatomic molecules.[2]

Software and Methods:

-

Calculation Software: Gaussian 09 program is a standard tool for these computations.[2][3]

-

Theoretical Method: The B3LYP functional, a hybrid method, is commonly used.[2][6]

-

Basis Set: The 6-311G++(d,p) basis set is employed for optimizing the molecular structure and calculating properties.[2][6]

-

Vibrational Analysis: Potential Energy Distribution (PED) is calculated to assign vibrational modes, often using software like VEDA 4.0.[7]

The workflow for the computational analysis is depicted below.

Experimental Protocols

To validate the computational results, various spectroscopic techniques are utilized.

-

Materials: 1-Chloroanthraquinone (CAQ) compound with 99% purity is used for analysis.[6]

-

FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra are recorded at room temperature to observe the vibrational modes of the molecule.[6]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with ethanol (B145695) typically used as the solvent to study electronic transitions.[2][6]

Results and Discussion

Molecular Structure and Stability

The molecular structure of CAQ was optimized using the DFT/B3LYP method with the 6-311G++(d,p) basis set.[2][6] The calculations determined that the molecule possesses C1 point group symmetry, indicating a non-centrosymmetric structure where all vibrational modes are active in both IR and Raman spectra.[2] The optimized molecular geometry corresponds to a local minimum on the potential energy surface, confirmed by the absence of negative values in the calculated vibrational wavenumbers.[2] The total energy for the optimized structure was calculated to be -1203.94 atomic units.[2]

Vibrational Analysis: A Comparative Study

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups. The experimental FT-IR and FT-Raman spectra were compared with the harmonic vibrational frequencies calculated via DFT. A strong correlation was found between the theoretical and observed values.[3]

The diagram below illustrates the synergy between experimental and theoretical methods in vibrational analysis.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | FT-IR (Experimental)[3] | FT-Raman (Experimental)[3] | DFT/B3LYP (Calculated)[3] | Assignment |

|---|---|---|---|---|

| C-H Asymmetric Stretch | - | 3079 (very strong) | 3079 | Aromatic C-H stretching |

| C=O Stretch | 1672 (very strong) | 1668 (very strong) | 1672 | Carbonyl group stretching |

| C-C Stretch + HCC Bend | 1568 (very strong) | - | 1603 | Aromatic ring stretching |

| C-C Stretch | 1427 (medium) | 1429 (very weak) | 1432 | Aromatic ring stretching |

| C-H In-plane Bend | 1164 (very weak) | 1174 (strong) | 1174 | Aromatic C-H bending |

| C-O In-plane Bend | 961 (medium) | - | 969 | Carbonyl C-O bending |

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and excitability.[8][9] For 1-Chloroanthraquinone, the calculated HOMO-LUMO energy gap is 4.03 eV.[2] This relatively large gap suggests that the CAQ molecule has a stable structure.[2]

Table 2: Calculated Electronic Properties of 1-Chloroanthraquinone

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | 4.03[2] |

(Note: Specific HOMO and LUMO energy values were not detailed in the provided search results, but the gap is the most critical parameter reported.)

UV-Visible Spectrum: The electronic absorption spectrum of CAQ was computed in ethanol and compared with experimental results. The analysis confirms that the molecule exhibits an n→π* electronic transition, which is characteristic of molecules containing carbonyl groups.[2][3][10]

Molecular Reactivity Analysis:

-

Molecular Electrostatic Potential (MEP): MEP surface analysis is used to visualize the charge distribution and identify the reactive sites of the molecule.[2] This helps in predicting sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular interactions. For CAQ, it validates the occurrence of electron back-donation from the oxygen atom of the carbonyl group to the benzene (B151609) ring, which influences the molecule's electronic structure and reactivity.[2]

-

Mulliken Atomic Charge Distribution: This analysis also confirmed the electron back-donation from the carbonyl oxygen to the aromatic ring.[2]

Implications for Drug Development

The comprehensive characterization of 1-Chloroanthraquinone has significant implications for pharmacology and drug design. Molecular docking studies, which utilize the quantum chemical data, have shown that CAQ can act as a potent inhibitor of the histone deacetylase 6 (HDAC6) protein.[2][10] This protein is directly associated with oral squamous cell carcinoma.[2][10] The stability and identified reactive sites of CAQ make it a promising candidate for the design of novel anticancer drugs.

Conclusion

The quantum chemical study of 1-Chloroanthraquinone, combining DFT calculations with experimental FT-IR, FT-Raman, and UV-Vis spectroscopy, provides a detailed and validated understanding of its molecular structure, vibrational dynamics, and electronic properties.[10] The calculated stable structure, confirmed by a significant HOMO-LUMO gap, along with insights into its reactive sites from MEP and NBO analyses, underscores its potential as a bioactive molecule. These fundamental findings are instrumental in guiding further research, particularly in the field of oncology, where CAQ shows promise as an inhibitor for proteins implicated in oral cancer, paving the way for the development of new therapeutic agents.[2][10]

References

- 1. paragonind.com [paragonind.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. Spectroscopic Characterization, Quantum Chemical and Molecular Docking Studies on 1-Chloroanthraquinone: A Novel Oral Squamous Cell Carcinoma Drug: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Spectroscopic, quantum chemical and molecular docking studies on 1-amino-5-chloroanthraquinone: A targeted drug therapy for thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. learn.schrodinger.com [learn.schrodinger.com]

- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of 1-Chloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 1-Chloroanthraquinone. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes information from studies on closely related halo-anthraquinones and general principles of anthraquinone (B42736) electrochemistry to present a predictive but thorough analysis. It includes expected electrochemical behavior, detailed experimental protocols for characterization, and a logical workflow for such analyses.

Introduction to 1-Chloroanthraquinone

1-Chloroanthraquinone is an organic compound with the chemical formula C₁₄H₇ClO₂. It is a halogenated derivative of anthraquinone, a core structure found in many dyes and pharmaceuticals. The presence of the electron-withdrawing chlorine atom at the 1-position is expected to significantly influence the electronic properties and, consequently, the electrochemical behavior of the anthraquinone scaffold. Understanding these properties is crucial for applications in various fields, including the development of novel redox-active drugs, sensors, and materials.

Predicted Electrochemical Behavior

The electrochemical behavior of anthraquinones in aprotic media is typically characterized by two successive one-electron reduction steps, forming a radical anion and then a dianion. The presence of a chlorine atom, an electron-withdrawing group, is anticipated to shift the reduction potentials to more positive values compared to unsubstituted anthraquinone. This is because the chloro substituent stabilizes the resulting anionic species.

The expected reduction mechanism in an aprotic solvent is as follows:

First Reduction (quasi-reversible): AQ-Cl + e⁻ ⇌ [AQ-Cl]•⁻

Second Reduction (often quasi-reversible or irreversible): [AQ-Cl]•⁻ + e⁻ ⇌ [AQ-Cl]²⁻

The reversibility of these processes can be influenced by factors such as the solvent, the supporting electrolyte, and the scan rate used in voltammetric experiments.

Quantitative Electrochemical Data (Representative)

| Parameter | Symbol | Representative Value (for 2-Chloroanthraquinone) |

| First half-wave potential | E°₁ | -0.8 V vs. Fc⁺/Fc |

| Second half-wave potential | E°₂ | -1.4 V vs. Fc⁺/Fc |

Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc⁺/Fc) redox couple, a common internal standard in non-aqueous electrochemistry.

Experimental Protocols

A detailed experimental protocol for characterizing the electrochemical properties of 1-Chloroanthraquinone using cyclic voltammetry is provided below. This protocol is based on standard procedures for substituted anthraquinones.

Materials and Reagents

-

Analyte: 1-Chloroanthraquinone (high purity)

-

Solvent: Anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or a Silver/Silver Nitrate (Ag/AgNO₃) quasi-reference electrode

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Counter Electrode: Platinum wire or foil

-

Polishing materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads

-

Inert Gas: High-purity Argon or Nitrogen

Instrumentation

-

Potentiostat/Galvanostat capable of performing cyclic voltammetry.

-

Electrochemical cell suitable for a three-electrode setup.

Experimental Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the chosen aprotic solvent.

-

Dry the electrode completely before use.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., DMF).

-

Prepare a stock solution of 1-Chloroanthraquinone (e.g., 10 mM) in the electrolyte solution. From this, prepare a working solution of the desired concentration (e.g., 1 mM).

-

-

Electrochemical Measurement (Cyclic Voltammetry):

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the 1-Chloroanthraquinone working solution to the cell.

-

Deoxygenate the solution by bubbling with a gentle stream of inert gas (Argon or Nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

-

Initial Potential: 0 V

-

Vertex Potential 1: -2.0 V

-

Vertex Potential 2: 0 V

-

Scan Rate: 100 mV/s

-

-

Run the cyclic voltammogram.

-

Record the resulting data (current vs. potential).

-

To study the kinetics, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s).

-

After the measurements, add a small amount of Ferrocene as an internal standard and record its cyclic voltammogram to reference the potentials.

-

Visualizations

Electrochemical Reduction Pathway

The following diagram illustrates the sequential two-step one-electron reduction of 1-Chloroanthraquinone.

Caption: Two-step electrochemical reduction of 1-Chloroanthraquinone.

Experimental Workflow for Electrochemical Analysis

This diagram outlines the logical steps for the electrochemical characterization of 1-Chloroanthraquinone.

Caption: Workflow for cyclic voltammetry analysis of 1-Chloroanthraquinone.

References

Technical Guide: Safety and Handling of 1-Chloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-chloroanthraquinone (CAS No. 82-44-0), a key intermediate in the synthesis of dyes and pigments. Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact in a laboratory setting.

Hazard Identification and Classification

1-Chloroanthraquinone is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is an irritant and may cause damage to organs through prolonged or repeated exposure.[1][2]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[2]

-

Serious Eye Damage/Eye Irritation: Category 2A[2]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2[2]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H373: May cause damage to organs through prolonged or repeated exposure.[2]

-

H412: Harmful to aquatic life with long-lasting effects.[3]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P314: Get medical advice/attention if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-chloroanthraquinone is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₇ClO₂ | [4][5] |

| Molecular Weight | 242.66 g/mol | [3][4][5] |

| Appearance | Light yellow to yellow powder or crystals | [3][5][6] |

| Melting Point | 159-160 °C | [3][4][5][7] |

| Boiling Point | 345.65 °C (estimate) | [4][5][7] |

| Flash Point | 179.7 °C | [4] |

| Solubility | Soluble in hot toluene; sparingly soluble in water | [4][5][6][7] |

| Vapor Pressure | 1.87E-07 mmHg at 25°C | [4] |

Toxicological Information

The toxicological properties of 1-chloroanthraquinone have not been fully investigated.[1] However, available data indicates it is an irritant and may have other health effects.

| Test | Species | Route | Result | Reference |

| LD50 | Mouse | Intravenous | 56 mg/kg | [4] |

| LD50 | Rabbit | Oral | 15100 mg/kg | [5] |

| Draize test | Rabbit | Eye | 500 mg/24H (Mild irritation) | [1] |

Carcinogenicity: 1-Chloroanthraquinone is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in standard safety data sheets. The provided data is a summary of results from standardized toxicological testing, such as the Draize eye irritancy test. The general methodology for such a test involves:

Draize Eye Irritancy Test (General Methodology):

-

Animal Model: Albino rabbits are typically used.

-

Test Substance Application: A specified amount of the test substance (e.g., 500 mg) is applied to the conjunctival sac of one eye of each animal. The other eye serves as a control.[1]

-

Observation: The eyes are observed and scored for redness, swelling, and discharge at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the observed effects is graded according to a standardized scoring system. The final score determines the irritation classification (e.g., mild, moderate, severe).

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Use in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][8]

-

Avoid generating dust.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Do not ingest or inhale.[1]

Storage:

-

Store in a tightly closed container.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling 1-chloroanthraquinone.

| Protection Type | Specification | Purpose |

| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | To protect eyes from dust and splashes. |

| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][8] | To prevent skin contact. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[1] | To prevent inhalation of dust particles. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2][9] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] |

| Eye Contact | Get medical aid. Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] |

| Ingestion | Get medical aid. Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[1][2][9] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][10]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide may be generated by thermal decomposition.[1][2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]

Accidental Release:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 6. Ensure adequate ventilation.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dusty conditions.[1][10]

Logical Workflow for Spill Management

The following diagram illustrates the logical workflow for handling a 1-chloroanthraquinone spill.

Caption: Workflow for handling a 1-Chloroanthraquinone spill.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's environmental health and safety department for any additional guidance.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. paragonind.com [paragonind.com]

- 4. chembk.com [chembk.com]

- 5. 1-Chloro anthraquinone | 82-44-0 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

Thermal Decomposition Characteristics of 1-Chloroanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal decomposition of 1-chloroanthraquinone is not extensively available in peer-reviewed literature. This guide is a predictive analysis based on the known thermal properties of its parent compound, 9,10-anthraquinone, and the general behavior of chlorinated aromatic compounds. The experimental protocols provided are best-practice recommendations for a comprehensive thermal analysis.

Introduction

1-Chloroanthraquinone is a halogenated aromatic compound derived from anthraquinone (B42736). It serves as a crucial intermediate in the synthesis of various dyes, pigments, and potentially in the development of novel pharmaceutical agents. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safety during manufacturing, processing, and storage, as well as for predicting its behavior in various applications. This technical guide provides a comprehensive overview of the expected thermal decomposition profile of 1-chloroanthraquinone, detailed experimental protocols for its analysis, and a discussion of potential decomposition pathways.

Predicted Thermal Decomposition Profile

The thermal behavior of 1-chloroanthraquinone is expected to be primarily influenced by the stable tricyclic aromatic core of the anthraquinone moiety and the presence of the chloro substituent.

2.1 Predicted Thermal Stability

Based on studies of analogous compounds, 9,10-anthraquinone is a thermally stable compound that undergoes sublimation at temperatures ranging from 160°C to 247°C[1]. The introduction of a chlorine atom to the aromatic ring is not expected to drastically reduce this inherent stability at lower temperatures. However, at elevated temperatures, the carbon-chlorine bond will be the likely point of initial thermal degradation.

2.2 Predicted TGA/DSC Analysis

A thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of 1-chloroanthraquinone would likely reveal the following:

-

Initial Stability: No significant mass loss is expected below the melting point.

-

Melting and Sublimation: Similar to the parent anthraquinone, 1-chloroanthraquinone may exhibit a sharp endothermic peak in the DSC curve corresponding to its melting point, potentially followed by sublimation, which would be observed as a gradual mass loss in the TGA curve[1].

-

Decomposition Onset: The onset of decomposition is anticipated at a temperature significantly higher than its melting point. This would be characterized by a more rapid mass loss in the TGA curve and an exothermic event in the DSC curve, indicating the energy released during bond breaking and formation of new, more stable products.

The following table summarizes the predicted quantitative data from a TGA/DSC analysis of 1-chloroanthraquinone.

| Parameter | Predicted Value/Range | Method of Analysis |

| Melting Point (°C) | ~160 - 165 | DSC |

| Onset of Decomposition (Tonset, °C) | > 250 | TGA |

| Temperature of Maximum Decomposition Rate (Tpeak, °C) | > 300 | DTG (Derivative Thermogravimetry) |

| Mass Loss at Decomposition (%) | Variable, dependent on final products | TGA |

| Decomposition Enthalpy (ΔHdecomp, J/g) | Exothermic | DSC |

Experimental Protocols

To empirically determine the thermal decomposition characteristics of 1-chloroanthraquinone, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which 1-chloroanthraquinone begins to decompose and to quantify the mass loss during decomposition.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of 1-chloroanthraquinone into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

-

3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and the enthalpy of decomposition of 1-chloroanthraquinone.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of 1-chloroanthraquinone into a clean, tared DSC pan.

-

Seal the pan hermetically to prevent sublimation before decomposition.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a final temperature of 400°C at a constant heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of decomposition is calculated from the area of the exothermic decomposition peak.

-

Visualizations

4.1 Experimental Workflow

The logical flow of a comprehensive thermal analysis of 1-chloroanthraquinone is depicted below.

4.2 Hypothetical Decomposition Pathway

The thermal decomposition of chlorinated aromatic compounds often proceeds via dechlorination, followed by recombination of the resulting radical species. A plausible, though simplified, decomposition pathway for 1-chloroanthraquinone is illustrated below.

Discussion of Potential Decomposition Products and Safety Considerations

The pyrolysis of chloro-aromatic compounds can lead to the formation of a complex mixture of products. The primary decomposition step is likely the homolytic cleavage of the C-Cl bond, generating an anthraquinone radical and a chlorine radical. These highly reactive species can then undergo a variety of secondary reactions:

-

Recombination: The anthraquinone radicals could recombine to form bianthraquinone or other larger polycyclic aromatic hydrocarbons (PAHs).

-

Hydrogen Abstraction: The chlorine radical can abstract hydrogen atoms from other molecules to form hydrogen chloride (HCl), a corrosive gas.

-

Formation of Dioxins: Of significant concern is the potential for the formation of polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) at high temperatures, especially in the presence of oxygen. While the risk may be lower in an inert atmosphere, it is a critical safety consideration.

Given the potential for the formation of hazardous and toxic byproducts, it is imperative that the thermal decomposition of 1-chloroanthraquinone be conducted in a well-ventilated fume hood or a controlled environment with appropriate off-gas scrubbing.

Conclusion

While direct experimental data is limited, a comprehensive understanding of the thermal decomposition characteristics of 1-chloroanthraquinone can be inferred from the behavior of its parent compound and other chlorinated aromatics. It is predicted to be a thermally stable compound, with decomposition occurring at temperatures significantly above its melting point. The primary decomposition pathway is likely initiated by the cleavage of the carbon-chlorine bond, leading to the potential formation of larger aromatic structures and corrosive gases. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its thermal properties. The potential for the formation of toxic byproducts necessitates stringent safety precautions during its thermal analysis. This guide serves as a valuable resource for researchers, scientists, and drug development professionals working with 1-chloroanthraquinone, enabling safer handling and a more thorough understanding of its material properties.

References

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 1-Chloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 1-chloroanthraquinone, a key intermediate in the synthesis of dyes, pigments, and functional materials. The document elucidates the underlying principles governing its reactivity, focusing on the electron-deficient nature of the anthraquinone (B42736) core which facilitates nucleophilic aromatic substitution. Detailed methodologies for classical and modern synthetic transformations are presented, supported by quantitative data and mechanistic insights. Visualizations of key reaction pathways and experimental workflows are provided to aid in comprehension and experimental design.

Core Principles of Reactivity

The reactivity of the chlorine atom at the C1 (or α) position of the anthraquinone scaffold is predominantly governed by the strong electron-withdrawing effect of the two carbonyl groups. This effect, transmitted through the aromatic system, renders the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles. Consequently, the primary mode of reaction for 1-chloroanthraquinone is nucleophilic aromatic substitution (SNAr) .

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Figure 1: General SNAr mechanism for 1-chloroanthraquinone.

Key Reactions and Transformations

The activated chlorine atom of 1-chloroanthraquinone participates in a variety of synthetic transformations, enabling the introduction of diverse functional groups.

Nucleophilic Substitution with N-Nucleophiles (Amination)

The synthesis of 1-aminoanthraquinone (B167232) and its derivatives is of significant industrial importance, as these compounds are precursors to a wide range of dyes.

Direct reaction with ammonia (B1221849) or amines, often at elevated temperatures and pressures, leads to the corresponding 1-aminoanthraquinones. This reaction can be performed with or without a copper catalyst.

The copper-catalyzed reaction with an amine, known as the Ullmann condensation (or Goldberg reaction for C-N bond formation), is a classical and robust method for aryl amination. This reaction typically requires high temperatures and a base.

Figure 2: Catalytic cycle for the Ullmann C-N coupling reaction.

Nucleophilic Substitution with O-Nucleophiles

The chlorine atom can be displaced by oxygen-based nucleophiles to form ethers and related compounds.

Reaction with alkoxides (e.g., sodium methoxide) or phenoxides furnishes 1-alkoxy- or 1-aryloxyanthraquinones. These reactions generally proceed under standard SNAr conditions. Copper catalysis (Ullmann ether synthesis) can also be employed, particularly for less reactive phenols.

Palladium-Catalyzed Cross-Coupling Reactions

While classical methods are effective, modern palladium-catalyzed cross-coupling reactions offer milder conditions and broader substrate scope. Although specific examples with 1-chloroanthraquinone are not extensively documented in readily available literature, its nature as an electron-deficient aryl chloride suggests its suitability as a substrate in these transformations. Researchers should consider these methods as viable alternatives, with the understanding that condition optimization will be necessary.